Lithium methanolate
Overview
Description
Lithium methanolate, also known as Lithium methoxide, is a compound with the molecular formula CH3OLi . It is a salt of lithium and methanol . The molecular weight of Lithium methanolate is approximately 38.0 g/mol .
Molecular Structure Analysis
The molecular structure of Lithium methanolate consists of one lithium atom (Li), one carbon atom ©, three hydrogen atoms (H), and one oxygen atom (O) . The InChI representation of the molecule isInChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1
. Physical And Chemical Properties Analysis
Lithium methanolate has a molecular weight of 38.0 g/mol . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass of the compound are 38.03439315 g/mol . The topological polar surface area of the compound is 23.1 Ų .Scientific Research Applications
Sol-Gel Synthesis
Lithium methoxide is utilized in the sol-gel synthesis of lithium borophosphates. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the context of lithium borophosphates, this synthesis method is significant for creating materials with potential applications in optoelectronics and catalysis .
Deprotonation Reactions
As a reagent in organic synthesis, Lithium methoxide is employed for deprotonation reactions . It effectively removes a proton (H+) from molecules, which is a crucial step in various synthetic pathways, particularly in the formation of enolates and other reactive intermediates .
Transesterification Catalyst
In organic synthesis, Lithium methoxide serves as a mild base and is especially useful in transesterification reactions . These reactions are essential for producing esters from an alcohol and an ester or acid derivative, which has implications in developing biodiesel fuels and synthesizing various organic compounds .
Esterification Reactions
It also acts as a catalyst in esterification reactions , where carboxylic acids are converted to esters. This reaction is fundamental in the production of a wide range of chemicals used in pharmaceuticals , flavors , and fragrances .
Organic Synthesis Base
Lithium methoxide can act as a base in various organic synthesis reactions. Its role as a base is to abstract protons, facilitate nucleophilic substitutions, and promote elimination reactions, which are pivotal in constructing complex organic molecules .
Material Science Research
In material science, Lithium methoxide’s ability to deprotonate can be harnessed to create new materials with unique properties, such as improved conductivity or enhanced mechanical strength , expanding its applications into fields like battery technology and nanotechnology .
Safety and Hazards
Lithium methanolate may pose certain safety hazards. During heating or in case of fire, poisonous gases are produced . It is recommended to use appropriate exhaust ventilation at places where dust is formed . In case of accidental release, personal protective equipment should be worn and unprotected persons should be kept away .
Mechanism of Action
Lithium methoxide, also known as lithium methanolate or lithium;methanolate, is a compound with the formula LiCH3O . It is the lithium salt of methanol and is used in various applications, including as a strong base in deprotonation reactions of various acidic functional groups, such as alcohols, phenols, and carboxylic acids . It also acts as a catalyst in esterification reactions .
Target of Action
Lithium methoxide primarily targets acidic functional groups, such as alcohols, phenols, and carboxylic acids . It acts as a strong base, deprotonating these groups and facilitating various chemical reactions .
Mode of Action
Lithium methoxide interacts with its targets by deprotonating them, effectively removing a hydrogen ion (H+) from the target molecule . This changes the chemical structure of the target, allowing it to undergo further reactions .
Biochemical Pathways
It is known that lithium, in general, can inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium would be expected to enhance the activity of BDNF .
Pharmacokinetics
The pharmacokinetics of lithium, the parent compound of lithium methoxide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window
Result of Action
The result of lithium methoxide’s action is the facilitation of various chemical reactions. By deprotonating acidic functional groups, it allows these groups to undergo further reactions . In addition, it can act as a catalyst in esterification reactions .
properties
IUPAC Name |
lithium;methanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Li/c1-2;/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILPJDVXYVTZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3OLi, CH3LiO | |
Record name | lithium methoxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lithium_methoxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890529 | |
Record name | Lithium methoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
38.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White powder; [Alfa Aesar MSDS] | |
Record name | Methanol, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium methanolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium methanolate | |
CAS RN |
865-34-9 | |
Record name | Methanol, lithium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium methoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium methanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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